molecular formula C14H18O3 B1325889 Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate CAS No. 898751-69-4

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Cat. No. B1325889
M. Wt: 234.29 g/mol
InChI Key: YRMNAZDTNBMZSG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any distinctive odors or tastes.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. The bond lengths, bond angles, and connectivity of atoms in the molecule are determined.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, reactivity, and redox potential, are also studied.


Scientific Research Applications

  • Crystal Structure and Molecular Analysis :

    • The crystal structure of a derivative, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, was determined, highlighting the importance of ethyl 4-oxobutyrate derivatives in structural chemistry (Gelli et al., 1994).
  • Asymmetric Synthesis :

    • Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using asymmetric aldol reaction, demonstrating the compound's potential in stereochemical synthesis (Wang Jin-ji, 2014).
  • Biosynthesis Studies :

    • Ethyl 4-oxobutyrate was used in biosynthesis experiments related to sherry production, underlining its role in understanding biochemical pathways in fermentation processes (Fagan et al., 1981).
  • Novel Derivative Synthesis :

    • Various studies focused on synthesizing novel derivatives of ethyl 4-oxobutyrate for potential applications in medicinal chemistry and material science (Naveen et al., 2021).
  • Pharmaceutical Research :

    • Ethyl 4-oxobutyrate derivatives have been explored for their potential anti-HIV-1 activity, highlighting the compound's significance in drug development (Danel et al., 1996).
  • Organic Chemistry and Catalysis :

    • The compound has been used in studies related to enantioselective hydrogenation, an important process in organic synthesis and catalysis (Starodubtseva et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing cancer (carcinogenicity), and its effects on reproduction.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new synthetic routes that could be developed.


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properties

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)6-5-13(15)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMNAZDTNBMZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645555
Record name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

CAS RN

898751-69-4
Record name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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